

# An In-depth Technical Guide to Isoquinoline: CAS Number and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of isoquinoline, a heterocyclic aromatic organic compound of significant interest in medicinal chemistry and materials science. This document includes tabulated quantitative data, detailed experimental protocols for its synthesis, and visualizations of its role in key biological signaling pathways.

## **Core Chemical Identity and Properties**

Isoquinoline is a structural isomer of quinoline, with the nitrogen atom located at position 2.[1] It is a colorless to yellowish hygroscopic liquid or solid with a pungent, unpleasant odor.[1][2] Impure samples may appear brownish.[1][2]

CAS Number: 119-65-3[1]

Table 1: Physical and Chemical Properties of Isoquinoline



Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>7</sub> N	[1]
Molar Mass	129.16 g/mol	[1]
Appearance	Colorless to yellowish oily liquid or hygroscopic platelets (solid)	[1][3]
Odor	Penetrating, unpleasant, similar to a mix of anise oil and benzaldehyde	[1][4]
Melting Point	26–28 °C (79–82 °F; 299–301 K)	[1][5]
Boiling Point	242-243 °C (468-469 °F; 515-516 K)	[1][5]
Density	1.099 g/cm <sup>3</sup>	[1]
Solubility	Low solubility in water; soluble in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents. Soluble in dilute acids.	[1]
pKa (of the conjugate acid)	5.14	[1][2]
Refractive Index (n <sup>20</sup> /D)	1.623	[5]
Flash Point	107 °C (225 °F)	[5]

## **Spectroscopic Data**

Spectroscopic analysis is crucial for the identification and characterization of isoquinoline. Key spectral data are summarized below.

Table 2: Spectroscopic Data for Isoquinoline



Technique	Key Peaks / Maxima	Reference(s)
<sup>1</sup> H NMR	Signals for all protons are sharp. In CDCl <sub>3</sub> , signals for C1-H and C3-H are distinct.	[6]
<sup>13</sup> C NMR	Full spectrum available from various sources.	[7][8]
IR Spectroscopy	A prominent band at 786 cm <sup>-1</sup> is observed. The C-H stretching vibration is observed at 3052 cm <sup>-1</sup> .	[9]
UV-Vis Spectroscopy	Electronic origin at 31,984 cm <sup>-1</sup> (in vapor phase). Spectra in solution show maxima up to 5.4 eV.	[9][10]

## **Chemical Reactivity and Stability**

Isoquinoline is a weak base and readily forms salts with strong acids.[1][2] It is considered a stable compound but can yellow upon storage.[4] Its reactivity is characterized by the following:

- Electrophilic Aromatic Substitution: Occurs on the benzene ring, primarily at positions 5 and 8.[2]
- Nucleophilic Substitution: Takes place on the pyridine ring, preferably at the 1-position.[2]
- Oxidation: Can be oxidized to form isoquinoline N-oxide with peracetic acid or phthalic acid and pyridine-3,4-dicarboxylic acid with alkaline potassium permanganate.[2]
- Reduction: Can be reduced to 1,2,3,4-tetrahydroisoquinoline with tin and hydrochloric acid, or to decahydroisoquinoline via catalytic reduction.[2]

# Experimental Protocols: Synthesis of the Isoquinoline Scaffold



The isoquinoline core is a fundamental building block in the synthesis of numerous natural products and pharmaceuticals. Two classical methods for its synthesis are the Bischler-Napieralski and Pomeranz-Fritsch reactions.

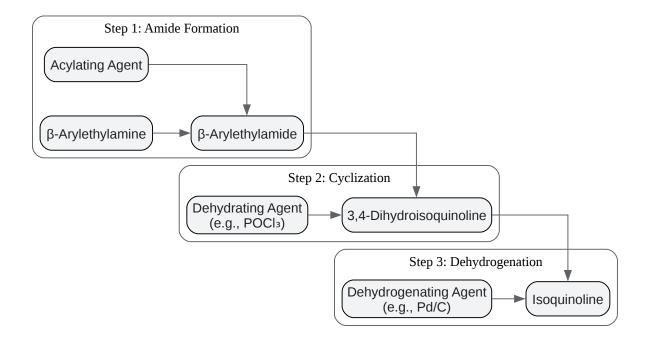
### **Bischler-Napieralski Reaction**

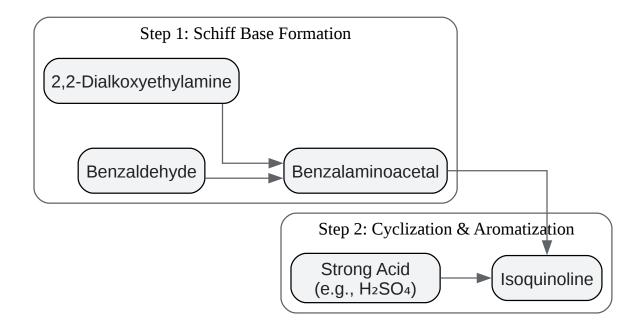
This reaction involves the intramolecular cyclization of a  $\beta$ -arylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to yield the isoquinoline.[3][11]

#### Methodology:

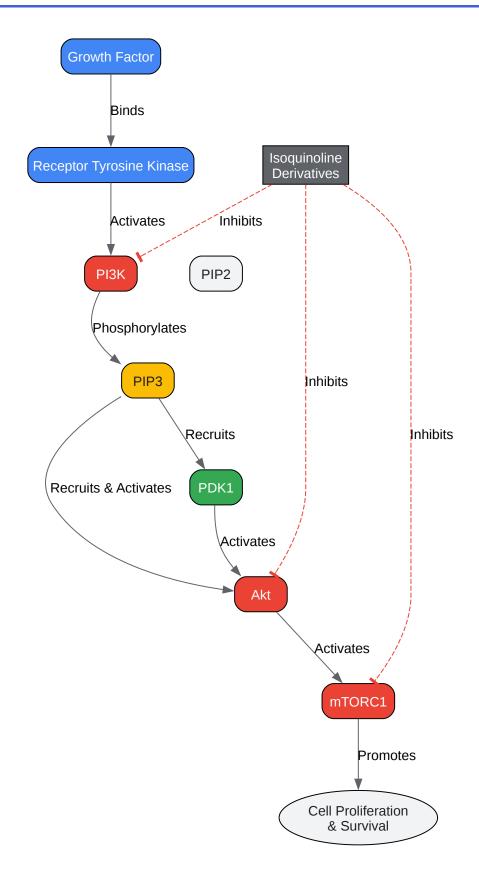
- Amide Formation: A β-arylethylamine is acylated with an appropriate acyl chloride or anhydride to form the corresponding β-arylethylamide.
- Cyclization: The amide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and heated, typically under reflux in an inert solvent like toluene or xylene, to effect an intramolecular electrophilic aromatic substitution.
  [3][11][12]
- Dehydrogenation: The resulting 3,4-dihydroisoquinoline is dehydrogenated to the aromatic isoquinoline using a catalyst such as palladium on carbon (Pd/C) or sulfur at elevated temperatures.











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